tert-Butyl 4-bromo-2-nitrobenzoate
Overview
Description
tert-Butyl 4-bromo-2-nitrobenzoate is an organic compound with the molecular formula C11H12BrNO4 and a molecular weight of 302.12 g/mol . It is a light-yellow to yellow powder or crystalline substance . This compound is often used in organic synthesis and research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl 4-bromo-2-nitrobenzoate can be synthesized through various methods. One common method involves the esterification of 4-bromo-2-nitrobenzoic acid with tert-butyl alcohol in the presence of a dehydrating agent such as sulfuric acid . Another method involves the reaction of 4-bromo-2-nitrobenzoyl chloride with tert-butyl alcohol in the presence of a base like pyridine .
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale esterification reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-bromo-2-nitrobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions to form different products depending on the oxidizing agent used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydride and potassium carbonate.
Reduction Reactions: Common reagents include hydrogen gas and palladium on carbon.
Oxidation Reactions: Common reagents include potassium permanganate and chromium trioxide.
Major Products Formed:
Substitution Reactions: Products vary depending on the nucleophile used.
Reduction Reactions: The major product is tert-butyl 4-amino-2-nitrobenzoate.
Oxidation Reactions: Products vary depending on the oxidizing agent used.
Scientific Research Applications
tert-Butyl 4-bromo-2-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of tert-Butyl 4-bromo-2-nitrobenzoate involves its interaction with specific molecular targets and pathways. For example, in substitution reactions, the bromine atom is replaced by a nucleophile, leading to the formation of a new compound . In reduction reactions, the nitro group is reduced to an amino group, altering the compound’s chemical properties .
Comparison with Similar Compounds
Biological Activity
tert-Butyl 4-bromo-2-nitrobenzoate (TBNB) is an organic compound characterized by its unique structural features, including a tert-butyl group, a bromine atom, and a nitro group attached to a benzoate moiety. With the molecular formula C₁₁H₁₂BrNO₄ and a molecular weight of 302.1 g/mol, TBNB is primarily utilized in synthetic organic chemistry and has potential applications in pharmaceuticals and materials science. This article explores the biological activity of TBNB, focusing on its interactions with biological systems, potential mechanisms of action, and implications for future research.
Chemical Structure and Properties
The chemical structure of TBNB features an electron-withdrawing nitro group and a bulky tert-butyl substituent, which influence its chemical reactivity and biological interactions. The presence of the bromine atom also plays a significant role in modulating the compound's properties.
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₂BrNO₄ |
Molecular Weight | 302.1 g/mol |
Functional Groups | Nitro (-NO₂), Ester (-COO-), Bromine (-Br) |
Biological Activity Overview
Research indicates that TBNB may exhibit various biological activities due to its structural components. The nitro group has been associated with antimicrobial properties observed in other nitro-aromatic compounds, suggesting that TBNB could potentially be investigated for similar effects. Additionally, the compound's ability to interact with proteins containing cysteine residues is noteworthy, as it may influence biochemical pathways through mechanisms such as free radical bromination .
The biological activity of TBNB is hypothesized to involve several mechanisms:
- Protein Interaction : TBNB interacts with proteins that contain cysteine residues, potentially affecting their function. This interaction may lead to alterations in cellular processes such as neurotransmitter release.
- Free Radical Formation : The compound's reactivity may facilitate free radical formation, which can modify protein structures and influence signaling pathways within cells.
- Influence on Lipophilicity : The bulky tert-butyl group may enhance the lipophilicity of TBNB, affecting its absorption and distribution in biological systems.
Future Research Directions
Further research is essential to elucidate the precise biological activities and mechanisms of action of this compound:
- In Vitro Studies : Conducting in vitro experiments to assess the antimicrobial properties and cellular interactions of TBNB would provide valuable data on its biological potential.
- Mechanistic Studies : Detailed mechanistic studies are needed to understand how TBNB interacts with specific proteins and influences cellular pathways.
- Applications in Materials Science : Exploring the potential use of TBNB in developing new materials, particularly those exhibiting liquid crystalline behavior or novel polymerization reactions.
Properties
IUPAC Name |
tert-butyl 4-bromo-2-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO4/c1-11(2,3)17-10(14)8-5-4-7(12)6-9(8)13(15)16/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFQHGCOHRFRRHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=C(C=C1)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70649985 | |
Record name | tert-Butyl 4-bromo-2-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70649985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890315-72-7 | |
Record name | tert-Butyl 4-bromo-2-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70649985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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